benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, a benzyl ester group at position 6, and a 4-propoxyphenyl substituent at position 3. The benzyl ester moiety and the 4-propoxyphenyl group in this compound likely influence its lipophilicity, solubility, and intermolecular interactions, distinguishing it from analogs with alternative substituents.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-4-14-30-20-12-10-19(11-13-20)22-21(24(29)31-15-18-8-6-5-7-9-18)16(2)26-25-27(22)23(28)17(3)32-25/h5-13,17,22H,4,14-15H2,1-3H3 |
InChI Key |
SIAROYPEBMTBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propoxyphenyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolopyrimidines with various alkyl groups.
Scientific Research Applications
Molecular Formula
The molecular formula of benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is with a molecular weight of approximately 448.56 g/mol .
Structural Characteristics
The compound is characterized by:
- A thiazolo[3,2-a]pyrimidine core.
- Substituents including a benzyl group and a propoxyphenyl moiety.
- A carbonyl group contributing to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer activities. For instance:
- Cytotoxicity Assays : Studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells . The IC50 values for some derivatives were found to be in the low micromolar range, indicating potent activity.
Antimicrobial Properties
Compounds in this class have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
This compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .
Case Study 1: Anticancer Screening
In a study evaluating the anticancer properties of thiazolo-pyrimidine derivatives:
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment with various concentrations of synthesized compounds.
- Results : Several compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting their potential as lead compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of benzyl-thiazolo-pyrimidines were tested against Gram-positive and Gram-negative bacteria:
Mechanism of Action
The mechanism of action of benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and similar thiazolo[3,2-a]pyrimidine derivatives:
Key Observations :
- Substituent Effects : The 4-propoxyphenyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like bromine () or methyl (). The propoxy chain may also facilitate hydrogen bonding via ether oxygen.
- Ester vs.
- Extended Conjugation : Compounds with aromatic substituents (e.g., dichlorophenylpyrazole in ) exhibit extended π-conjugation, which may influence electronic properties and binding interactions.
Physicochemical Properties
Key Observations :
- Melting Points: Analogs with rigid substituents (e.g., cyanobenzylidene in ) exhibit higher melting points due to stronger intermolecular forces.
- Spectroscopic Signatures : The target compound’s ester carbonyl (~1700 cm⁻¹) aligns with analogs (), while carbonitrile derivatives () show distinct CN stretches (~2220 cm⁻¹).
- Crystal Structures : The 4-bromophenyl analog () exhibits π-halogen interactions, whereas the 4-methylphenyl derivative () adopts a flattened boat conformation with hydrogen bonding .
Biological Activity
Benzyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thiazolo-pyrimidine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that thiazolo-pyrimidines can modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the thiazole moiety is particularly relevant in cancer research due to its ability to inhibit certain kinases and phospholipases.
Biological Activity Overview
The compound has been investigated for several biological activities:
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1 : A study on a thiazolo-pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis through the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway.
- Case Study 2 : Research on a related compound found that it exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance efficacy.
Table 1: Biological Activities of Thiazolo-Pyrimidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 0.25 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | PLA2 Inhibition | 0.18 |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased cytotoxicity |
| Halogen substitution | Enhanced antimicrobial activity |
| Aromatic ring | Improved enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
